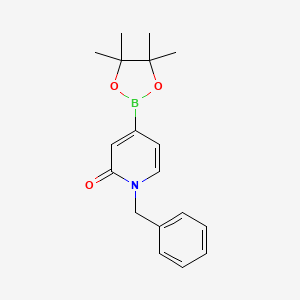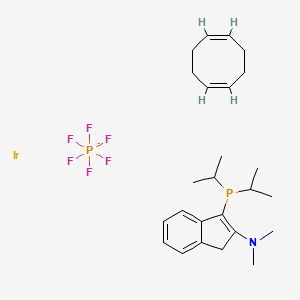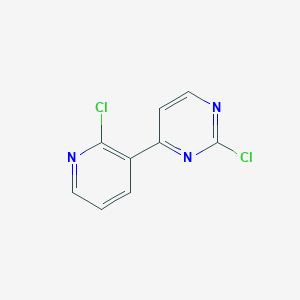![molecular formula C17H21NO B3161439 {[4-(Benzyloxy)phenyl]methyl}(propyl)amine CAS No. 869953-23-1](/img/structure/B3161439.png)
{[4-(Benzyloxy)phenyl]methyl}(propyl)amine
Overview
Description
{[4-(Benzyloxy)phenyl]methyl}(propyl)amine is a useful research compound. Its molecular formula is C17H21NO and its molecular weight is 255.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Applications
- Antifungal Activity and Molecular Docking : A study by Nimbalkar et al. (2016) on the synthesis of 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones revealed their promising antifungal activity against several human pathogenic fungal strains. Molecular docking studies of these compounds showed good binding at the active site of C. albicans cytochrome P450 enzyme, indicating potential as antifungal drugs (Nimbalkar et al., 2016).
Material Science and Polymer Chemistry
- Optical Properties of Poly(p-benzamide)s : Takagi et al. (2013) synthesized poly(p-benzamide)s bearing oligothiophene through an alkylene spacer. These compounds showed specific optical properties that could be beneficial in material science, indicating the significance of the structural arrangement on polymer properties (Takagi et al., 2013).
Corrosion Inhibition
- Corrosion Inhibition for Mild Steel : Boughoues et al. (2020) explored the efficiency of four amine derivative compounds as corrosion inhibitors on mild steel in HCl medium. Their study not only confirmed the protective nature of these compounds but also utilized theoretical simulations to understand the adsorption mechanism, highlighting the potential industrial application of these derivatives (Boughoues et al., 2020).
Antimicrobial and Cytotoxic Activity
- Antimicrobial and Cytotoxic Activity of Novel Derivatives : Research by Noolvi et al. (2014) on 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines showcased their antibacterial activity. Some of these compounds also demonstrated cytotoxic activity, underscoring their potential in antimicrobial and cancer therapy research (Noolvi et al., 2014).
Antioxidant Properties
- Glutathione Peroxidase-Like Activity : A study on an organoselenium compound, designed to mimic the activity of the enzyme glutathione peroxidase, illustrated its antioxidant capacity. This compound showed a higher activity in preventing lipid peroxidation compared to other selenium compounds, suggesting its utility in oxidative stress-related disease prevention (Ibrahim et al., 2015).
Mechanism of Action
Target of Action
The primary target of {[4-(Benzyloxy)phenyl]methyl}(propyl)amine is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .
Mode of Action
It is known that the compound interacts with its target, leukotriene a-4 hydrolase, possibly inhibiting its function . This interaction and the resulting changes could potentially alter the production of leukotrienes, thereby affecting the body’s inflammatory and allergic responses.
Biochemical Pathways
The compound likely affects the leukotriene biosynthesis pathway . By interacting with Leukotriene A-4 hydrolase, it may inhibit the conversion of Leukotriene A4 to Leukotriene B4, a potent mediator of inflammation. The downstream effects of this interaction could include a reduction in inflammation and allergic responses.
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-2-12-18-13-15-8-10-17(11-9-15)19-14-16-6-4-3-5-7-16/h3-11,18H,2,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDJNTIBTNRFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine](/img/structure/B3161383.png)
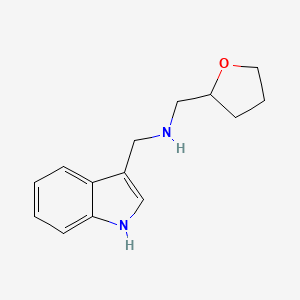
amine](/img/structure/B3161398.png)
amine](/img/structure/B3161409.png)

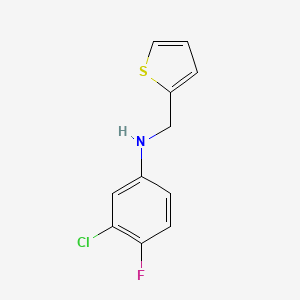
![3-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B3161429.png)
![N-[(3-bromophenyl)methyl]cyclopentanamine](/img/structure/B3161434.png)
![{[2-(Benzyloxy)phenyl]methyl}(propyl)amine](/img/structure/B3161435.png)
![{[3-(Benzyloxy)phenyl]methyl}(propyl)amine](/img/structure/B3161441.png)
